molecular formula C8H7NO2 B1600417 7-Aminoisobenzofuran-1(3H)-one CAS No. 3883-64-5

7-Aminoisobenzofuran-1(3H)-one

Cat. No. B1600417
CAS RN: 3883-64-5
M. Wt: 149.15 g/mol
InChI Key: ZOKRDQGDSFSYSE-UHFFFAOYSA-N
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Description

7-Aminoisobenzofuran-1(3H)-one, also referred to as AIBF or AIBO, is a heterocyclic compound that is widely used in scientific research. AIBF is an important building block for the synthesis of a variety of natural and synthetic compounds. AIBF is classified as a benzofuranone, a type of heterocyclic aromatic compound. AIBF is a colorless solid that is soluble in water and organic solvents. AIBF is synthesized through a variety of methods, including the reaction of aldehydes with nitroso compounds, the reaction of aldehydes with nitro compounds, and the reaction of aldehydes with nitroalkanes. AIBF has been found to have a number of biochemical and physiological effects, as well as a number of potential applications in scientific research.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis and Rearrangement Methods : A study by Mal, Ghosh, and Chakraborty (2015) detailed the synthesis of 3-Isocyanoisobenzofuran-1(3H)-ones from phthalaldehydic acids and their rearrangement to 3-cyanoisobenzofuran-1(3H)-ones. This process avoids the use of toxic cyanide and has applications in the synthesis of naphthoquinols and naphthoquinones, highlighting a significant methodological advancement in organic synthesis (Mal et al., 2015).
  • Catalytic Hydrogenation for Key Intermediates : Li et al. (2017) developed an efficient synthesis for 7-amino-3-methylisobenzofuran-1(3H)-one through a one-step catalytic hydrogenation process. This intermediate is crucial for synthesizing pharmaceutical compounds like Pyriftalid and Paquinimod, demonstrating the importance of 7-Aminoisobenzofuran-1(3H)-one derivatives in drug development (Li et al., 2017).

Bioactivity and Applications in Health Sciences

  • Molecular Structure and Bioactivity : Yılmaz et al. (2020) investigated the structure of a novel phthalide derivative, analyzing its antioxidant activity, DNA binding, and molecular docking studies. The compound showed significant antioxidant activity and affinity towards DNA, indicating potential therapeutic applications (Yılmaz et al., 2020).
  • Anti-Inflammatory Activity : Research by Osarodion (2020) explored the anti-inflammatory activity of newly synthesized compounds, including derivatives of this compound. The study found significant anti-inflammatory effects, suggesting potential for these compounds in developing new anti-inflammatory drugs (Osarodion, 2020).

Advanced Materials and Methodological Applications

  • Electrophilic Fluorocyclization : Zhao et al. (2015) introduced a method for synthesizing fluorinated heterocycles through electrophilic fluorocyclization of olefinic amides. This process yields fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans, demonstrating the versatility of isobenzofuran derivatives in materials science (Zhao et al., 2015).

properties

IUPAC Name

7-amino-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKRDQGDSFSYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447958
Record name 7-Amino-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3883-64-5
Record name 7-Amino-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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